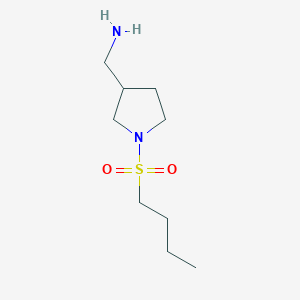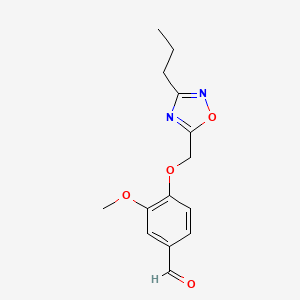
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C13H14O3N2. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzaldehyde core substituted with a methoxy group and a 1,2,4-oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclocondensation of an amidoxime with a suitable aldehyde or ketone.
Attachment of the Benzaldehyde Core: The oxadiazole intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and antifungal activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-(P-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Uniqueness
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the propyl-substituted oxadiazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
3-methoxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O4/c1-3-4-13-15-14(20-16-13)9-19-11-6-5-10(8-17)7-12(11)18-2/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
XLIDTOFFDVGNKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol](/img/structure/B13329709.png)
![1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one](/img/structure/B13329712.png)
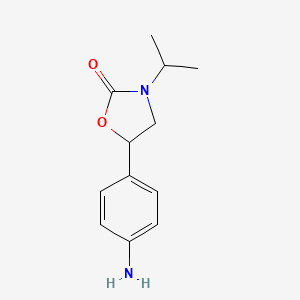
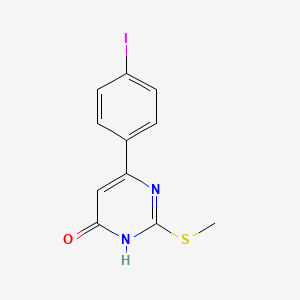
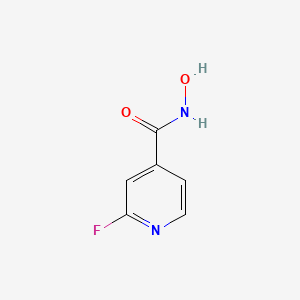


![tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate](/img/structure/B13329739.png)
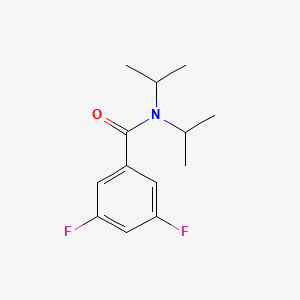
![2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13329753.png)
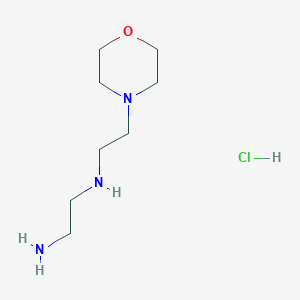
![2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile](/img/structure/B13329775.png)
